molecular formula C5H17N2O4PS B1664875 Amifostine hydrate CAS No. 63717-27-1

Amifostine hydrate

カタログ番号: B1664875
CAS番号: 63717-27-1
分子量: 232.24 g/mol
InChIキー: CWHOHHKTRJUFTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件: アミホスチン水和物の調製には、アミホスチンを水に溶解し、その後、アルコール溶媒またはアルコール溶媒-水溶液を加えることが含まれます。次に、混合物を冷却して結晶化させます。 結晶化系におけるアミホスチンと水とアルコール溶媒の重量比は、通常、1:6.5-8.5:1.5-2.5であり、結晶化温度は1〜20℃です .

工業的生産方法: アミホスチン水和物の工業的生産では、しばしば凍結乾燥法が用いられます。 このプロセスには、アミホスチンをアセトン、エタノール、および水の混合物に溶解し、次にパイロジェン除去、ろ過、滅菌、充填、前凍結、凍結乾燥、昇華、および分析乾燥などの手順を実行することが含まれます . この方法により、安定した性能、エネルギー効率、および大規模生産への適合性が確保されます。

化学反応の分析

反応の種類: アミホスチン水和物は、加水分解、脱リン酸化、フリーラジカル捕捉を含む、いくつかのタイプの化学反応を起こします .

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物は、活性チオール代謝物であり、これはアミホスチン水和物の細胞保護作用と放射線保護作用の原因となっています .

4. 科学研究への応用

アミホスチン水和物は、広範囲の科学研究応用を持っています。

科学的研究の応用

2.1. Protection Against Chemotherapy

Amifostine is primarily utilized to reduce the nephrotoxic effects associated with cisplatin chemotherapy. Clinical studies have demonstrated that intravenous administration of amifostine significantly decreases the incidence of acute kidney injury in patients undergoing cisplatin treatment .

2.2. Radioprotection

The compound is also approved for use in reducing radiation-induced xerostomia (dry mouth) in patients receiving head and neck radiation therapy. A Phase II trial indicated that subcutaneous administration of amifostine was effective in minimizing xerostomia without significant adverse effects compared to intravenous routes .

3.1. Inhalable Microparticles

Recent studies have explored the development of inhalable microparticles of amifostine for pulmonary delivery, aiming to enhance its therapeutic efficacy while reducing systemic side effects . The inhalation route has shown promise due to its non-invasive nature and potential for targeted delivery.

Study Method Findings
Preparation of Inhalable Amifostine MicroparticlesWet ball millingImproved inhalation efficiency and stability compared to conventional formulations .

3.2. Local Application Studies

Research assessing the local application of amifostine for acute buccal mucositis treatment indicated a reduction in mucositis scores when compared to control groups receiving saline solutions . Although not statistically significant, these findings suggest potential benefits in localized treatment settings.

Group Treatment Mean Mucositis Score Significance
A50 mg AMF + RT2.9 ± 0.6-
B100 mg AMF + RT2.4 ± 1.1P < 0.05 vs C
CNormal saline + RT4.4 ± 0.7P < 0.05 vs A
DNormal saline + sham RT0.0 ± 0.0P < 0.05 vs A, B, C

4.1. Head and Neck Cancer Patients

A study involving patients with head and neck cancer showcased the feasibility of subcutaneous amifostine administration alongside accelerated radiotherapy regimens . Despite some adverse effects like nausea and hypotension, the majority tolerated the treatment well.

4.2. Pediatric Ototoxicity Prevention

In pediatric populations, amifostine has been investigated for its protective effects against cisplatin-induced ototoxicity, establishing recommended dosing regimens that ensure safety while maximizing efficacy .

生物活性

Amifostine hydrate, a prodrug of the active thiol WR-2721, is an inorganic thiophosphate developed primarily for its cytoprotective properties during cancer treatment. It has been extensively studied for its ability to protect normal tissues from the damaging effects of radiation and chemotherapy while preserving the efficacy of anticancer agents.

Amifostine is converted into its active form by alkaline phosphatase, an enzyme that is more abundant in normal tissues than in tumor tissues. This selective activation allows amifostine to exert its protective effects primarily in healthy cells. The mechanisms through which amifostine provides protection include:

  • Free Radical Scavenging : Amifostine scavenges reactive oxygen species (ROS) generated during radiation and chemotherapy.
  • DNA Protection : It binds to reactive metabolites of chemotherapeutic agents, thereby reducing DNA damage.
  • Acceleration of Repair Processes : Amifostine enhances the repair of damaged DNA and cellular components.
  • Induction of Hypoxia : By promoting hypoxic conditions in tumors, amifostine can reduce their sensitivity to radiation.

Enzymatic Activity Induction

Research has demonstrated that amifostine can significantly elevate the activity of antioxidant enzymes such as superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx) in various tissues. A study indicated that SOD2 activity was markedly increased in the pancreas, small intestine, and spleen following amifostine treatment. In contrast, no significant changes were observed in heart, liver, or lung tissues .

Table 1: Enzymatic Activity Changes Post-Amifostine Treatment

TissueSOD2 Activity ChangeCatalase Activity ChangeGPx Activity Change
PancreasSignificant IncreaseSignificant IncreaseSignificant Increase
Small IntestineSignificant IncreaseNo ChangeNo Change
SpleenSignificant IncreaseSignificant IncreaseSignificant Increase
HeartNo ChangeSignificant IncreaseNo Change
LiverNo ChangeSignificant IncreaseNo Change
LungNo ChangeNo ChangeNo Change

Clinical Applications

Amifostine has received FDA approval for use in specific clinical scenarios:

  • Renal Protection : It reduces cumulative renal toxicity associated with cisplatin in patients with advanced ovarian cancer.
  • Xerostomia Prevention : It decreases the incidence of moderate to severe dry mouth in patients undergoing postoperative radiation therapy for head and neck cancers.

Case Studies

  • Cisplatin-Induced Nephrotoxicity : In a clinical trial involving patients receiving cisplatin, those pre-treated with amifostine exhibited significantly lower rates of renal toxicity compared to control groups. The study highlighted a reduction in serum creatinine levels and improved overall renal function post-treatment .
  • Head and Neck Cancer Patients : A study focusing on patients undergoing radiotherapy for head and neck cancers showed that those receiving amifostine had a lower incidence of severe xerostomia compared to those who did not receive the drug. This finding emphasizes the drug's role in protecting salivary gland function during radiation therapy .

Safety and Side Effects

While generally well-tolerated, amifostine can cause side effects such as hypotension, nausea, and vomiting. Monitoring is essential during administration to manage these adverse effects effectively.

Future Directions

Research continues to explore novel administration routes and schedules for amifostine to enhance its efficacy and minimize side effects. Additionally, studies are investigating its potential applications beyond current indications, including its use as a countermeasure against acute radiation syndrome (ARS) and its role in combination therapies with other chemotherapeutic agents .

特性

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOHHKTRJUFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20537-88-6 (Parent)
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213140
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63717-27-1
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFOSTINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifostine hydrate
Reactant of Route 2
Amifostine hydrate
Reactant of Route 3
Amifostine hydrate
Reactant of Route 4
Amifostine hydrate
Reactant of Route 5
Amifostine hydrate
Reactant of Route 6
Amifostine hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。